molecular formula C16H19NO4 B1664830 Amabiline CAS No. 17958-43-9

Amabiline

Cat. No.: B1664830
CAS No.: 17958-43-9
M. Wt: 289.33 g/mol
InChI Key: DLYIURZCCWSUKD-MPESAESLSA-N
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Mechanism of Action

Target of Action

Amabiline is a pyrrolizidine alkaloid It’s known that pyrrolizidine alkaloids generally exert their effects on the liver, causing hepatotoxicity .

Mode of Action

It is known to be hepatotoxic, suggesting that it interacts with liver cells and potentially disrupts normal cellular functions

Biochemical Pathways

Given its hepatotoxic nature, it can be inferred that it likely interferes with normal liver function and metabolism . This could involve a variety of biochemical pathways, particularly those related to detoxification and the metabolism of other substances within the body.

Pharmacokinetics

As a pyrrolizidine alkaloid, it is likely absorbed through ingestion and distributed throughout the body, with a particular affinity for the liver

Result of Action

This compound is known to be hepatotoxic, meaning it can cause liver damage This is a significant molecular and cellular effect of its action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the effects of this compound .

Scientific Research Applications

Amabiline has several scientific research applications due to its biological activities. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties . Additionally, this compound exhibits cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition . These properties make it a valuable compound in medicinal chemistry and pharmacology research.

Comparison with Similar Compounds

  • Lycopsamine
  • Intermedine
  • Echinatine
  • Rinderine
  • Indicine
  • Supinine

Amabiline’s distinct chemical structure and biological properties make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWTOSBCBKXOR-WHOFXGATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939241
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17958-43-9
Record name [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17958-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMABILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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